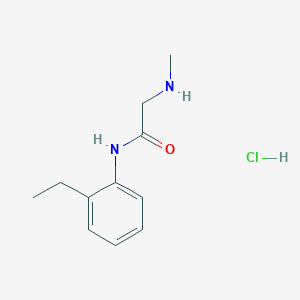

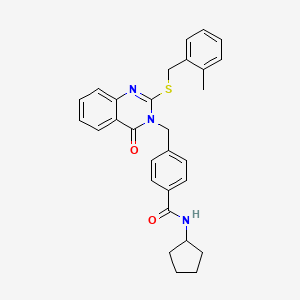

![molecular formula C7H4BrFN2S B2850607 5-Bromo-6-fluorobenzo[d]thiazol-2-amine CAS No. 1160789-91-2](/img/structure/B2850607.png)

5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Overview

Description

“5-Bromo-6-fluorobenzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C7H4BrFN2S . It is a solid substance and is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a study describes the synthesis of heterocyclic carboxamide derivatives, which could potentially include "5-Bromo-6-fluorobenzo[d]thiazol-2-amine" . Another study discusses the synthesis of benzothiazole/benzimidazole-conjugated imidazoles .Molecular Structure Analysis

The molecular structure of “5-Bromo-6-fluorobenzo[d]thiazol-2-amine” consists of a benzothiazole ring substituted with bromine and fluorine atoms . The InChI code for this compound is 1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) .Scientific Research Applications

Antimicrobial Activity

Thiazol-2-amine derivatives, such as 4-(4-bromophenyl)-thiazol-2-amine, have been synthesized to overcome microbial resistance and improve the effectiveness of chemotherapeutic agents against cancer . These compounds have shown promising antimicrobial activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) .

Anticancer Activity

The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have also been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . One of the compounds was found to be the most active one against the cancer cell line, comparable to the standard drug (5-fluorouracil) .

Molecular Docking Study

Molecular docking studies have demonstrated that certain compounds in the series displayed good docking scores within the binding pocket of selected proteins, showing promising ADME properties .

Antioxidant Activity

Thiazole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.

Analgesic Activity

Thiazole compounds have also been reported to exhibit analgesic (pain-relieving) activity . This suggests potential applications in pain management.

Anti-inflammatory Activity

Thiazole derivatives have been associated with anti-inflammatory activity . This could make them useful in the treatment of inflammatory conditions.

Safety and Hazards

Mechanism of Action

Target of Action

It is known to inhibit cyp1a2 and cyp2c19, which are enzymes involved in drug metabolism .

Mode of Action

Its interaction with its targets (cyp1a2 and cyp2c19) could lead to changes in the metabolism of other drugs or substances that are substrates of these enzymes .

Biochemical Pathways

Given its inhibitory action on cyp1a2 and cyp2c19, it can be inferred that it may affect the metabolic pathways involving these enzymes .

Pharmacokinetics

The pharmacokinetic properties of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine include high gastrointestinal absorption and permeability across the blood-brain barrier . Its Log Po/w values indicate its lipophilicity, which can impact its distribution in the body .

Result of Action

Its inhibitory action on cyp1a2 and cyp2c19 could potentially affect the metabolism of other drugs or substances that are substrates of these enzymes .

Action Environment

The action, efficacy, and stability of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions. It is recommended to keep it in a dark place, sealed, and dry . Furthermore, its action and efficacy can be influenced by factors such as the presence of other drugs (which could be metabolized by CYP1A2 and CYP2C19), the individual’s metabolic state, and genetic variations in the target enzymes .

properties

IUPAC Name |

5-bromo-6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCKLZZTGOIHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

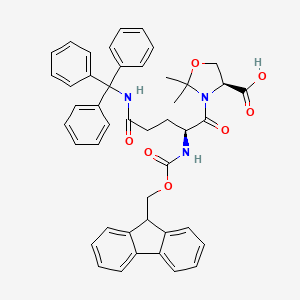

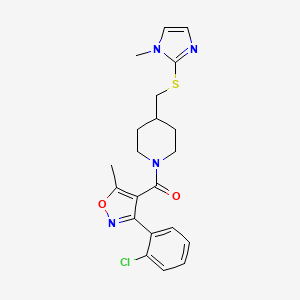

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2850526.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-bromophenyl)sulfonyl)pyrrolidine](/img/structure/B2850535.png)

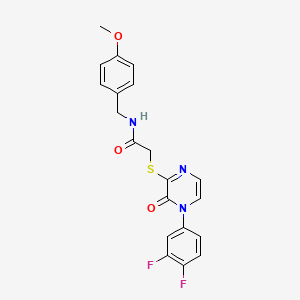

![N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850536.png)

![2,4,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2850537.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2850539.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2850542.png)

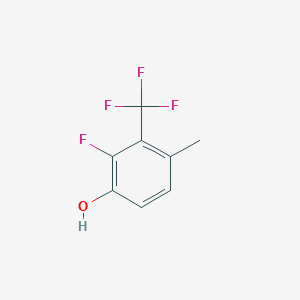

![Methyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetate](/img/structure/B2850545.png)

![(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2850547.png)